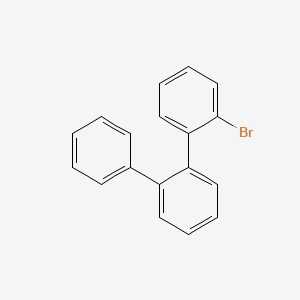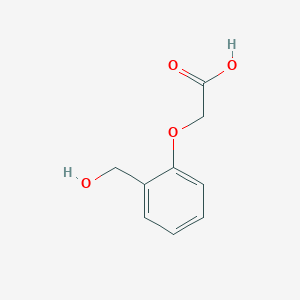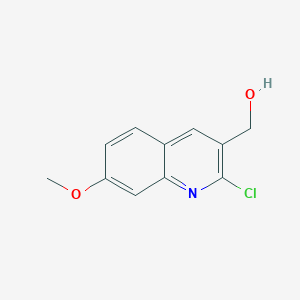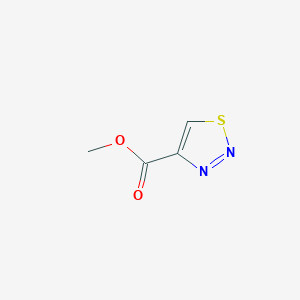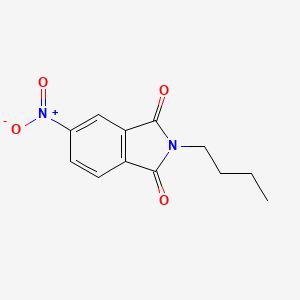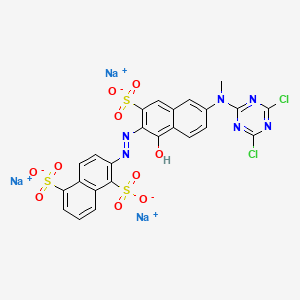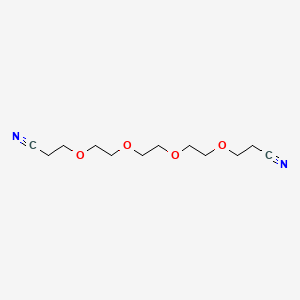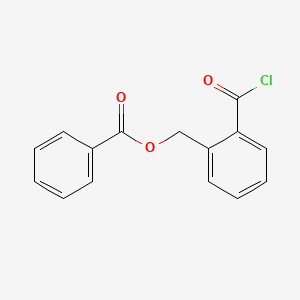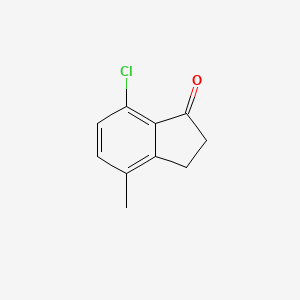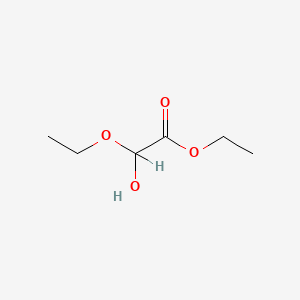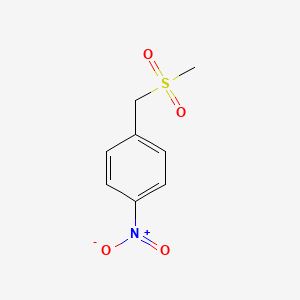
1-(甲磺酰甲基)-4-硝基苯
描述
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s appearance and its uses or applications may also be described.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.科学研究应用
Electrochemical Studies
Electrochemical reduction studies of nitrobenzene and its derivatives, such as 4-nitrophenol, have been explored to understand their reduction mechanisms in ionic liquids. These studies provide insights into the electrochemical behavior and potential applications of nitrobenzene derivatives in designing electrochemical sensors or in environmental remediation through reduction processes (Silvester et al., 2006).
Structural and Spectroscopic Analysis
The structural and spectroscopic analyses of nitrobenzene derivatives have been conducted to understand their molecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the development of new materials and pharmaceuticals. For instance, the study of the complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane reveals insights into molecular structures that can aid in the design of novel organic compounds (Binkowska et al., 2001).
Synthesis Methodologies
Research into the synthesis of related compounds, like 2-amino-5-methanesulfonylaminobenzenesulfonamide, demonstrates the potential for developing novel synthetic routes that are more efficient and environmentally friendly. These methods could be applied to the synthesis of a wide range of compounds for pharmaceuticals, agrochemicals, and other industrial applications (Dragovich et al., 2008).
Environmental and Material Sciences
Inclusion compounds and studies on the electrochemical conversion of nitroarenes to sulfonamides show potential environmental applications, such as the detoxification of pollutants and the development of advanced materials for environmental cleanup. For example, the paired electrochemical conversion of nitroarenes to various sulfonamides offers green chemistry solutions for synthesizing valuable chemical products (Mokhtari et al., 2018).
安全和危害
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
未来方向
This involves discussing potential areas for further research or applications of the compound.
属性
IUPAC Name |
1-(methylsulfonylmethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQWZUJNHLGBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976573 | |
| Record name | 1-[(Methanesulfonyl)methyl]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methanesulfonylmethyl)-4-nitrobenzene | |
CAS RN |
61081-34-3 | |
| Record name | 61081-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(Methanesulfonyl)methyl]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

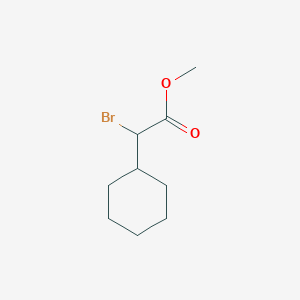
![Dinaphtho[2,3-b:2',3'-d]furan](/img/structure/B1595230.png)
